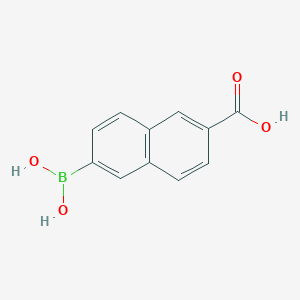

6-Carboxy-2-naphthaleneboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-borononaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYRMXZMTPOPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cornerstone of Modern Synthesis: Arylboronic Acids

Arylboronic acids have become indispensable tools in modern organic synthesis and materials science. Their prominence is largely due to their role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. psu.edursc.org This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic chemistry, valued for its mild reaction conditions and high functional group tolerance. psu.edu Beyond their utility in creating single molecules, arylboronic acids are increasingly employed in the construction of sophisticated materials. rsc.org Their ability to form reversible covalent bonds, particularly with diols, makes them ideal for creating self-healing hydrogels, stimuli-responsive materials, and nanoporous structures with applications in catalysis, gas storage, and electronics. rsc.orgmusechem.com The chemistry of arylboronic acids has expanded beyond its initial applications, finding use in medicinal chemistry, analytical chemistry, and pharmaceutical development. musechem.comnih.govnih.gov

The versatility of arylboronic acids stems from their unique chemical properties. They can act as precursors to aryl radicals and are used in a variety of chemical transformations, including the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. psu.edursc.orgnih.gov This reactivity, coupled with their general stability and commercial availability, has solidified their status as essential reagents in both academic and industrial research. nih.gov

The Naphthalene Scaffold: a Platform for Functionality

The naphthalene (B1677914) core, a fused bicyclic aromatic system, serves as a robust and versatile platform in the design of functional chemical systems. nih.gov Its rigid structure and extended π-electron system impart favorable electronic and photophysical properties to molecules containing this scaffold. In medicinal chemistry, numerous naphthalene-containing compounds have received FDA approval, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comekb.eg The naphthalene structure is a common motif in both natural products and synthetic drugs. nih.gov

In materials science, the naphthalene scaffold is utilized for its potential in creating materials with specific optical and electronic characteristics. lookchem.com Its ability to be readily functionalized allows for the tuning of these properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. lookchem.comchemimpex.com The inherent properties of the naphthalene system make it an attractive building block for creating complex and highly functional molecules. mdpi.comresearchgate.net

A Trifecta of Functionality: 6 Carboxy 2 Naphthaleneboronic Acid

Established Strategies for the Boronation of Naphthalene Precursors

The introduction of a boronic acid group onto a naphthalene ring can be achieved through several synthetic routes, each with its own advantages and substrate scope.

Direct Boronation Approaches

Direct C-H borylation represents an atom-economical and increasingly popular method for the synthesis of arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring, such as halogenation, which is often required in other methods. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of naphthalenes. rsc.orgrsc.orgnih.gov For instance, the use of an iridium complex with a bipyridine ligand, such as 4,4'-di-tert-butylbipyridine (dtbpy), has been shown to effectively catalyze the borylation of naphthalene. beilstein-journals.org The regioselectivity of this reaction is often governed by steric factors, with borylation favoring the less hindered positions. In the case of unsubstituted naphthalene, direct borylation typically yields a mixture of isomers, with the 2-substituted product being significant. beilstein-journals.org

Recent advancements have also demonstrated directed borylation, where a directing group on the naphthalene substrate guides the borylation to a specific position. rsc.orgrsc.orgnih.govnih.gov For example, silyl (B83357) groups have been employed to direct iridium-catalyzed borylation to the peri-position of naphthalenes. nih.gov This level of control is crucial for the synthesis of specifically substituted naphthalene derivatives.

Table 1: Examples of Direct C-H Borylation of Naphthalene Derivatives

| Catalyst System | Substrate | Borylating Agent | Product | Reference |

| [Ir(OMe)cod]₂/dtbpy | Naphthalene | B₂pin₂ | 2-Naphthylboronate | jst.go.jp |

| [Ir(cod)OMe]₂/P(C₆F₅)₃ | N-benzyl NDI | B₂pin₂ | Borylated NDI | rsc.orgrsc.org |

| Ir/ICy·HCl/NaOt-Bu | Naphthalene | Diisopropylaminoborane | 2-Naphthylboronate | beilstein-journals.org |

NDI: Naphthalenediimide; B₂pin₂: Bis(pinacolato)diboron; dtbpy: 4,4'-di-tert-butylbipyridine; ICy: 1,3-dicyclohexylimidazol-2-ylidene

Organometallic Reagent-Mediated Boronation (e.g., Grignard Reagents)

A classic and reliable method for preparing naphthaleneboronic acids involves the use of Grignard reagents. google.comalfa-chemistry.com This multi-step process begins with the formation of a naphthylmagnesium halide from the corresponding bromonaphthalene. google.comias.ac.in The Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or tri-n-butyl borate, at low temperatures. google.com Subsequent hydrolysis of the resulting boronic ester under acidic conditions yields the desired naphthaleneboronic acid. google.com This method is widely applicable and allows for the synthesis of various substituted naphthaleneboronic acids, provided the corresponding bromonaphthalene precursor is available. For instance, 2-naphthaleneboronic acid can be prepared from 2-bromonaphthalene (B93597) using this approach. google.comlookchem.com

Table 2: Synthesis of Naphthaleneboronic Acids via Grignard Reagents

| Starting Material | Reagents | Intermediate | Product | Reference |

| 1-Bromonaphthalene | Mg, Trimethyl borate, H₂SO₄ | 1-Naphthylmagnesium bromide | 1-Naphthaleneboronic acid | google.com |

| 2-Bromonaphthalene | Mg, Trimethyl borate, H₂SO₄ | 2-Naphthylmagnesium bromide | 2-Naphthaleneboronic acid | google.com |

| 2-Bromo-1-ethoxynaphthalene | Mg, Trimethyl borate, HCl | 2-Ethoxy-1-naphthylmagnesium bromide | 2-Ethoxy-1-naphthaleneboronic acid |

Halogen-Boron Exchange Reactions

Halogen-boron exchange reactions provide another avenue for the synthesis of arylboronic acids from halogenated precursors. This method typically involves the reaction of a haloarene with an organolithium reagent followed by quenching with a borate ester. While not as commonly detailed for naphthalene derivatives in the provided context, the underlying principle is a fundamental transformation in organoboron chemistry. google.com A related approach involves the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a haloarene and a diboron (B99234) reagent. acs.org This reaction is highly efficient and tolerates a wide range of functional groups.

Synthetic Routes for Incorporating and Manipulating the Carboxyl Functionality

The introduction of a carboxyl group onto the naphthalene ring is a critical step in the synthesis of this compound. This can be achieved either by direct carboxylation or by the transformation of other functional groups.

Carboxylation Strategies of Naphthalene Rings

Direct carboxylation of the naphthalene ring can be challenging but offers a direct route to naphthoic acids. Enzymatic carboxylation has been observed in anaerobic degradation pathways of naphthalene, where naphthalene is carboxylated to 2-naphthoic acid. researchgate.netresearchgate.netasm.org While this highlights a biological route, chemical methods are more common in laboratory synthesis.

Electrochemical carboxylation of naphthalene derivatives has also been explored. acs.org Furthermore, processes for the carboxylation of naphthoic acid to naphthalene dicarboxylic acids have been developed, indicating that carboxylation of an already carboxylated naphthalene is feasible under certain conditions. google.com These methods often involve high temperatures and pressures and may utilize catalysts.

Functional Group Interconversions Leading to the Carboxyl Group

An alternative and often more controlled approach to introducing a carboxyl group is through the interconversion of other functional groups. wikipedia.orgsolubilityofthings.comscribd.com A common strategy involves the oxidation of an alkyl group attached to the naphthalene ring. For instance, a methyl or other alkyl substituent can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. solubilityofthings.com

Another versatile method is the hydrolysis of a nitrile group (-CN). A cyanonaphthalene can be prepared via Sandmeyer reaction from the corresponding aminonaphthalene or by nucleophilic substitution of a halonaphthalene. The nitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

The conversion of a primary alcohol to a carboxylic acid is another well-established functional group interconversion. imperial.ac.uk This can be achieved through oxidation with reagents such as potassium permanganate. solubilityofthings.com Therefore, a hydroxymethylnaphthalene could serve as a precursor to the corresponding naphthoic acid.

Table 3: Common Functional Group Interconversions to a Carboxyl Group

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

| Primary Alcohol | KMnO₄ | Carboxylic Acid | solubilityofthings.com |

| Aldehyde | KMnO₄ | Carboxylic Acid | solubilityofthings.com |

| Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid | scribd.com |

| Amine | 1. NaNO₂, HCl; 2. CuCN; 3. H₃O⁺ | Carboxylic Acid | - |

Regioselective Synthesis of this compound

The synthesis of specifically substituted naphthalene derivatives like this compound presents a significant challenge due to the potential for multiple isomers. Achieving regioselectivity—the control of the reaction to favor one specific product isomer—is paramount. While a direct, one-pot synthesis for this specific compound is not commonly documented, its construction can be envisioned through multi-step sequences that strategically build the molecule.

One plausible approach involves the functionalization of a pre-existing naphthalene core that already contains one of the desired functional groups. For instance, starting with a 6-substituted-2-bromonaphthalene allows for the specific introduction of the boronic acid group at the 2-position via a lithium-halogen exchange followed by reaction with a trialkyl borate. The carboxyl group could either be present initially or introduced later through oxidation of a precursor group like a methyl or formyl group.

Alternatively, modern cross-coupling reactions offer powerful tools for regioselective synthesis. The Chan-Lam coupling, for example, allows for the formation of carbon-heteroatom bonds under copper catalysis and can be highly regioselective. mdpi.com Similarly, rhodium-catalyzed reactions have been used for the selective construction of anthracenes from 2-naphthaleneboronic acids, highlighting the potential for high regiocontrol in reactions involving this scaffold. thieme-connect.com The synthesis of various N-(naphthalen-1-yl)quinoline-6-carboxamide derivatives involving boronic esters further demonstrates the successful application of boronic acid chemistry in creating complex, multi-substituted naphthalene systems. olemiss.edu

The key to synthesizing this compound with high purity lies in the careful selection of starting materials and reaction conditions that direct the functional groups to the desired 2- and 6-positions on the naphthalene ring.

Innovations in Green Synthetic Chemistry for Naphthaleneboronic Acids

Recent advancements in chemical synthesis have increasingly emphasized the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These innovations are particularly relevant to the synthesis of naphthaleneboronic acids and their derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technology that can dramatically accelerate reaction times, often from hours to mere minutes, while also improving product yields and purity. organic-chemistry.orgrsc.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. researchgate.net

In the context of boronic acid chemistry, microwave irradiation has been successfully applied to various transformations. For instance, the Petasis borono-Mannich reaction, a three-component reaction of a boronic acid, an amine, and an aldehyde, can be performed under solvent-free microwave conditions, achieving full conversion in two hours with simplified purification. organic-chemistry.org This method has proven versatile for a range of boronic acids with both electron-donating and electron-withdrawing groups. organic-chemistry.org Similarly, the synthesis of N-arylphthalamic acids from phthalic anhydride (B1165640) and various amines was accomplished in 1-3 minutes in a domestic microwave oven, yielding excellent results. nih.gov The synthesis of naphthopyrans has also been achieved using microwave assistance under solvent-free conditions, showcasing the broad applicability of this technique. nih.gov

The advantages of microwave-assisted synthesis are summarized in the table below, highlighting its efficiency over conventional heating methods.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages |

| Petasis Borono-Mannich Reaction | Typically requires several hours to days at elevated temperatures. | Full conversion in 2 hours at 120°C, solvent-free. organic-chemistry.org | Drastically reduced reaction time, elimination of solvent, simplified workup. organic-chemistry.org |

| N-arylphthalamic acid Synthesis | Standard heating methods can be slow and require solvents. | Accomplished in 1-3 minutes, solvent-free. nih.gov | Extremely rapid synthesis, high yields, solvent-free conditions. nih.gov |

| Naphthopyran Synthesis | Often involves lengthy reaction times and harsh conditions. | Rapid synthesis under solvent-free conditions. nih.gov | Faster reaction, cleaner product profile, energy efficient. nih.gov |

| ProTide Analogue Synthesis | Conventional heating. | Enhanced reaction rates and selectivity. rsc.org | Improved speed and control over product formation. rsc.org |

This table provides an interactive summary of the benefits of microwave-assisted synthesis for reactions related to boronic acids and similar compounds.

Utilization of Sustainable Solvent Systems in Boronic Acid Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of sustainable solvents such as water, ethanol (B145695), and bio-based alternatives which are safer and more environmentally friendly. rsc.orgacs.org

Several green solvent systems have been successfully employed in reactions involving boronic acids:

Ethanol: A readily available and green solvent, ethanol has been shown to be highly effective for the ipso-hydroxylation of arylboronic acids to phenols. rsc.org This process, using hydrogen peroxide as a green oxidant, can achieve excellent yields in as little as one minute at room temperature. rsc.org

Water: As the ultimate green solvent, water has been used for the photocatalytic hydroxylation of aryl boronic acids to produce phenols under ambient conditions. acs.org This method uses a heterogeneous catalyst and air as the oxidant, representing a highly sustainable process. acs.org

Cyrene (dihydrolevoglucosenone): Derived from biomass, Cyrene is a biodegradable, non-toxic solvent that has been investigated as a green alternative to traditional solvents like THF and DMF in Suzuki-Miyaura cross-coupling reactions, which frequently utilize boronic acids. rsc.org

Lactic Acid: This bio-based solvent has been found to be an efficient medium for the catalyst-free oxidation of arylboronic acids to phenols using aqueous hydrogen peroxide at room temperature. researchgate.net

The use of these sustainable solvents not only reduces the environmental footprint of the synthesis but can also, in some cases, improve reaction efficiency and selectivity.

| Sustainable Solvent | Reaction Type | Key Findings & Advantages |

| Ethanol | ipso-Hydroxylation of arylboronic acids | Highest isolated yield (94%) obtained in ethanol; rapid reaction (1 minute) at ambient temperature. rsc.org |

| Water | Photocatalytic hydroxylation of aryl boronic acids | Efficient reaction medium using a recyclable catalyst and air as a green oxidant. acs.org |

| Cyrene | Suzuki–Miyaura cross-coupling | A bio-based, biodegradable, and non-toxic alternative to traditional solvents like THF and DMF. rsc.org |

| Lactic Acid | Oxidation of arylboronic acids | Efficient, catalyst-free oxidation at room temperature, tolerating various functional groups. researchgate.net |

This interactive table summarizes the application and benefits of various sustainable solvents in boronic acid synthesis.

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium catalysts are paramount in facilitating the formation of carbon-carbon bonds, and this compound serves as a valuable coupling partner in a variety of these transformations. The carboxylate substituent, in particular, can play a crucial role in modulating the catalytic cycle, from oxidative addition to transmetalation and reductive elimination.

Suzuki-Miyaura Cross-Coupling Reactions of Naphthaleneboronic Acids

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, has been extensively utilized for the construction of biaryl frameworks. libretexts.orgscirp.org The reaction of this compound in this context is of particular interest due to the electronic influence of the carboxyl group.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. numberanalytics.com For substituted naphthaleneboronic acids like the 6-carboxy derivative, careful selection of these parameters is crucial to achieve high yields and selectivity.

Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgnih.gov For instance, ligands such as XPhos and SPhos have been shown to be effective in promoting the coupling of challenging substrates. The choice of base is also critical, with common options including carbonates, phosphates, and hydroxides, which can influence the activation of the boronic acid. nobelprize.org Solvents can range from polar aprotic, like DME or THF, to aqueous systems, the latter being a greener alternative. rsc.org

| Palladium Source | Ligand | Base | Solvent | Key Considerations |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmOH | Effective for coupling with aryl mesylates and tosylates, including heteroarylboronic acids. mit.edu |

| Pd₂(dba)₃ | PCy₃ | KF | - | Useful for sterically hindered aromatic chlorides. nobelprize.org |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Propylene Carbonate | A sustainable solvent option for coupling with iodopyridines. researchgate.net |

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.orgnih.gov The presence of a carboxylate substituent on the naphthalene ring can influence this step through electronic effects. mdpi.com

Two primary mechanisms are proposed for transmetalation: the "oxo-palladium" pathway, where the base first reacts with the palladium complex, and the "boronate" pathway, where the base activates the organoboron species. researchgate.net Computational studies suggest that for many systems, the boronate pathway, involving the formation of a more nucleophilic "ate" complex, is favored. researchgate.net The electron-withdrawing nature of the carboxyl group in this compound can affect the Lewis acidity of the boron center and the stability of the boronate intermediate, thereby influencing the rate of transmetalation. rsc.org

This compound can be coupled with a wide range of organic electrophiles, including aryl halides (iodides, bromides, and chlorides), triflates, and even some phenol (B47542) derivatives. nobelprize.orgrsc.orgorganic-chemistry.org The reactivity of the electrophile generally follows the order I > Br > OTf > Cl. yonedalabs.com While couplings with aryl iodides and bromides are often high-yielding, reactions involving less reactive aryl chlorides may require more specialized catalytic systems with highly active ligands. nobelprize.orgorganic-chemistry.org

Limitations can arise with sterically hindered electrophiles or those bearing certain functional groups that are incompatible with the reaction conditions. For example, substrates with base-sensitive functionalities may require careful optimization of the base and reaction temperature. Furthermore, the presence of the carboxyl group itself can sometimes lead to side reactions or coordination to the palladium center, potentially inhibiting the catalytic cycle.

| Electrophile Type | Reactivity | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Iodides | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), various bases. | nobelprize.org |

| Aryl Bromides | Good | Often requires more active catalysts or ligands (e.g., Buchwald ligands). | organic-chemistry.org |

| Aryl Triflates | Good | Similar conditions to aryl bromides. | organic-chemistry.org |

| Aryl Chlorides | Moderate to Low | Requires highly active, electron-rich, and bulky ligands (e.g., XPhos, SPhos). | nobelprize.org |

| Aryl Mesylates/Tosylates | Moderate | Specialized catalyst systems are often necessary. | mit.edu |

The synthesis of axially chiral biaryls is a significant area of research, and asymmetric Suzuki-Miyaura coupling has emerged as a powerful tool for this purpose. nih.govnih.gov While direct applications involving this compound are not extensively documented in the initial search, the principles can be extrapolated from related systems. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the coupling of prochiral substrates or in the kinetic resolution of racemic partners. beilstein-journals.orgresearchgate.net

For the synthesis of chiral biaryls, a common strategy involves the coupling of an ortho-substituted aryl halide with a naphthaleneboronic acid derivative in the presence of a chiral palladium catalyst. nih.govbeilstein-journals.org The steric hindrance provided by the ortho-substituent is often crucial for achieving high enantioselectivity. nih.gov The development of novel chiral monophosphine ligands has been instrumental in advancing this field. nih.govnih.gov Recent advancements have also explored the use of biarylhemiboronic esters as reagents for dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling to generate axially chiral biaryls. cpu.edu.cn

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions, although these are less commonly reported. These reactions include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. mdpi-res.com

The reactivity of the boronic acid moiety in these other coupling reactions would depend on the specific reaction conditions and the nature of the catalyst. For instance, in a Sonogashira coupling, the boronic acid would need to be converted to a terminal alkyne. In a Buchwald-Hartwig reaction, the focus would be on coupling an amine with an aryl halide, where the naphthaleneboronic acid could be a precursor to the required aryl halide. While direct participation of this compound in these reactions is not the primary application, its derivatives can be valuable substrates. The field of transition metal catalysis is continually evolving, with iron and cobalt emerging as potential, more earth-abundant alternatives to palladium for certain cross-coupling reactions. nih.govacs.org

Copper-Mediated Cross-Coupling Reactions

The Chan-Lam coupling reaction is a versatile method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. wikipedia.orgalfa-chemistry.com This reaction is notable for its mild conditions, often proceeding at room temperature and in the presence of air, which offers an advantage over other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org The general mechanism involves the interaction of an aryl boronic acid with an amine or an alcohol, facilitated by a copper(II) catalyst. wikipedia.org The reaction is believed to proceed through a Cu(II) to Cu(III) to Cu(I) catalytic cycle. The key steps involve transmetalation of the aryl group from the boronic acid to the copper center, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate forms the desired C-N or C-O bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. st-andrews.ac.uknrochemistry.com

Chan-Lam Type Amination and Oxygenation Reactions

The Chan-Lam amination provides a powerful tool for the synthesis of aryl amines from arylboronic acids. st-andrews.ac.uk This reaction is catalyzed by copper compounds and can be performed under mild conditions. beilstein-journals.org For instance, copper(II) acetate (B1210297) is a commonly used catalyst, often in the presence of a base and an additive. organic-chemistry.org The reaction scope is broad, encompassing a variety of amines, including anilines and aliphatic amines, as well as N-heterocycles. organic-chemistry.orgnrochemistry.com The reaction of 2-naphthaleneboronic acid has been specifically studied in the context of Chan-Lam amination. researchgate.net

Similarly, Chan-Lam oxygenation allows for the synthesis of aryl ethers from arylboronic acids and alcohols. wikipedia.org The reaction follows a similar copper-catalyzed pathway to the amination reaction. alfa-chemistry.com The versatility of the Chan-Lam coupling extends to a wide range of substrates, making it a valuable method in organic synthesis. beilstein-journals.org

Oxidative Transformations of Naphthaleneboronic Acids

Oxidative Hydroxylation to Naphthols

The oxidative hydroxylation of arylboronic acids presents a direct route to phenols and their derivatives, such as naphthols from naphthaleneboronic acids. This transformation is of significant interest as phenols are important structural motifs in many natural products and pharmaceuticals. Various methods have been developed to achieve this oxidation, often employing different oxidants and catalytic systems. One common approach involves the use of hydrogen peroxide as the oxidant. For instance, a kinetic study of the oxidation of ortho-functionalized arylboronic acids with H2O2 revealed that the electronic and steric properties of the substituents on the aryl ring influence the reaction rate. researchgate.net

In the context of this compound, the carboxyl group can be expected to influence the reactivity of the boronic acid moiety towards oxidation. The electron-withdrawing nature of the carboxylic acid group can affect the nucleophilicity of the boronic acid and its susceptibility to oxidation. The synthesis of hydroxylated naphthalene derivatives, such as 6-cyano-2-naphthol, highlights the utility of functionalized naphthalenes as precursors to more complex molecules. uni-saarland.de The direct oxidation of the corresponding boronic acid would provide an alternative and potentially more efficient route to such compounds.

Metal-Free Oxidations

While metal-catalyzed oxidations are prevalent, there is a growing interest in developing metal-free oxidative transformations to avoid potential metal contamination in the final products. researchgate.net For arylboronic acids, metal-free oxidation methods often rely on the use of alternative oxidants or catalytic systems. For example, hypervalent iodine reagents have been explored as oxidants in various organic transformations. tdx.cat

In the case of this compound, the development of metal-free oxidation protocols would be particularly valuable for applications in materials science and medicinal chemistry, where metal impurities can be detrimental. Research into the oxidative breakdown of iodoalkanes to catalytically active iodine species suggests the potential for in situ generation of oxidants for such transformations. tdx.cat

Photocatalytic Oxidations of Arylboronic Acids

Photocatalysis has emerged as a powerful and sustainable approach for promoting a variety of organic reactions, including the oxidation of arylboronic acids. researchgate.net This method utilizes light to generate reactive species from a photocatalyst, which then drive the desired chemical transformation. mdpi.com Visible-light photocatalysis is particularly attractive as it uses a readily available and inexpensive energy source. rsc.org

The photocatalytic oxidation of arylboronic acids to phenols has been successfully achieved using various photocatalytic systems. conicet.gov.ar For example, a zirconium-based metal-organic framework (MOF) has been shown to be an effective and reusable photocatalyst for the oxidative hydroxylation of arylboronic acids, including 2-naphthaleneboronic acid, under visible light irradiation. psu.edu The mechanism of these reactions often involves the generation of radical species. researchgate.net The photocatalytic degradation of carboxylic acids has been studied, and the insights gained from these studies could be relevant to the photocatalytic oxidation of this compound, where the carboxylic acid group might participate in the reaction. researchgate.net The photodecarboxylation of fatty acids over TiO2-supported catalysts provides another example of a photocatalytic process involving a carboxylic acid, which could offer mechanistic parallels. nih.gov

Interactive Data Table: Photocatalytic Hydroxylation of Arylboronic Acids

| Arylboronic Acid | Photocatalyst | Light Source | Solvent | Yield (%) | Reference |

| Phenylboronic acid | SNPs-AQ | Visible Light (400 W lamps) | 2-Propanol | 65 | conicet.gov.ar |

| Phenylboronic acid | Zr-MOF-TCPP | Green LED | Not Specified | High | psu.edu |

| 2-Naphthaleneboronic acid | Zr-MOF-TCPP | Green LED | Not Specified | High | psu.edu |

| 4-Biphenylboronic acid | Zr-MOF-TCPP | Green LED | Not Specified | High | psu.edu |

Reversible Covalent Interactions and Enhanced Stability through Carboxyl Functionalization

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively utilized in the development of sensors for saccharides. cymitquimica.comchemrxiv.org This interaction involves the formation of a boronate ester, which is a five- or six-membered ring containing the boron atom and the two hydroxyl groups of the diol. cymitquimica.com The stability of this bond is influenced by factors such as pH and the presence of competing hydroxyl compounds. chemrxiv.org

The carboxyl group in this compound can significantly influence its properties, including its stability. It has been demonstrated that the introduction of a pendant carboxyl group can dramatically increase the oxidative stability of a boronic acid. researchgate.net This enhanced stability is attributed to the formation of an intramolecular dative bond from an oxygen of the carboxylate to the boron atom, which shields the boron from oxidative attack. researchgate.net This intramolecular coordination can make the boronic acid more resistant to degradation under biological conditions. researchgate.net This principle has been applied to stabilize proteolytic enzymes in liquid detergents through the use of ortho-substituted phenylboronic acids that form reversible covalent bonds with the serine hydroxyl group in the enzyme's active site. google.com The presence of the carboxyl group can therefore be a key design element for creating more robust boronic acid-based molecules for various applications. researchgate.net The development of reversible covalent inhibitors for therapeutic applications has also highlighted the importance of carefully designing the electrophilic warhead, with boronic acids being one of the key functionalities explored. nih.gov

Formation of Boronate Esters with Vicinal Diols and Saccharides

Boronic acids, including this compound, are recognized for their capacity to reversibly form covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, resulting in the formation of five- or six-membered cyclic boronate esters, respectively. researchgate.netmdpi.com This reactivity is particularly relevant in the context of saccharides, which are rich in vicinal diol groups. researchgate.netacs.org The formation of these boronate esters is a condensation reaction, significantly influenced by environmental factors such as pH. researchgate.net

The fundamental equilibrium involves the reaction of the boronic acid with a diol to produce the boronate ester and water. mdpi.com The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a mild Lewis acid. mdpi.com In aqueous solutions, boronic acids can exist in two primary forms: a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state, with the latter being more favorable for ester formation. mdpi.comresearchgate.net The equilibrium between these two forms is pH-dependent. researchgate.net

The interaction is not limited to simple diols; complex polyols and saccharides readily participate in this reaction. researchgate.net For instance, studies have shown that boronic acids can form stable complexes with various sugars. researchgate.net The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid and the structural and stereochemical characteristics of the diol. mdpi.com Six-membered dioxaborinanes, formed from 1,3-diols, are generally more stable than the five-membered dioxaborolanes derived from 1,2-diols. scholaris.ca

The reaction of 2-naphthaleneboronic acid has been utilized in reactive extraction processes to separate compounds like glyceric acid, which contains a diol and a carboxylic acid group, from aqueous solutions. researchgate.net This highlights the practical application of boronate ester formation in separation sciences. researchgate.net

Influence of the Carboxyl Group on Diol Binding Affinity and Selectivity

The presence of a carboxyl group on the naphthalene ring, as in this compound, can significantly influence the diol binding properties of the boronic acid moiety. The electronic nature of substituents on the aryl ring of a boronic acid plays a crucial role in determining its acidity (pKa) and, consequently, its affinity for diols. scholaris.canih.gov Electron-withdrawing groups generally lower the pKa of the boronic acid, which facilitates the formation of the anionic tetrahedral boronate species that is more reactive towards diols, especially at physiological pH. nih.govacs.org

A carboxyl group, being electron-withdrawing, is expected to increase the Lewis acidity of the boron center. This enhanced acidity can lead to stronger binding of diols. Research on other functionalized phenylboronic acids has demonstrated that electron-withdrawing substituents at the meta and para positions stabilize the boronate anion, thereby lowering the pKa. scholaris.ca For instance, ortho-aminomethylphenylboronic acids show enhanced affinity for diols at neutral pH, a phenomenon attributed primarily to the electron-withdrawing nature of the aminomethyl group lowering the boronic acid's pKa. researchgate.netnih.gov

Furthermore, the carboxyl group can participate in secondary interactions, such as hydrogen bonding, which may further stabilize the boronate ester complex. The design of molecular receptors often incorporates functional groups capable of such interactions to enhance binding affinity and selectivity for specific guests. ijacskros.com While direct studies on the binding affinity of this compound are not detailed in the provided results, the principles established for other substituted arylboronic acids suggest that the carboxyl group would likely enhance its diol binding capabilities. acs.org

Kinetic and Thermodynamic Characteristics of Boronate Ester Formation

The formation of boronate esters is a dynamic equilibrium process, and its kinetic and thermodynamic aspects are crucial for understanding the behavior of boronic acids like this compound. The equilibrium constant for esterification is dependent on factors such as the pKa of the boronic acid and the diol, as well as structural and stereochemical considerations. mdpi.com

Kinetic studies on phenylboronic acid derivatives have revealed that the reaction mechanism can be complex. For instance, the reaction of unsubstituted phenylboronic acid with alizarin (B75676) Red S proceeds through two competing pathways: nucleophilic addition to the neutral trigonal boronic acid and a reaction involving the anionic tetrahedral boronate. nih.gov The rate of boronate ester formation can exhibit different dependencies on the diol concentration. At low concentrations, a first-order dependence is often observed, while at high concentrations, saturation kinetics may occur, indicating a rate-determining step prior to the reaction with the diol. nih.gov

The presence of an ortho-aminomethyl group in phenylboronic acids has been shown to influence the kinetics by acting as a general acid to facilitate the departure of a solvent molecule from the boron center, which is proposed to be the rate-determining step under certain conditions. nih.gov This suggests that intramolecular interactions can play a significant role in the reaction kinetics.

Thermodynamically, the stability of the boronate ester is a key factor. Studies have shown that the formation of boronate esters with saccharides can be significantly enhanced by the presence of certain functional groups on the boronic acid. For example, a boralactone, formed through intramolecular coordination of a pendant carboxyl group, not only exhibits increased oxidative stability but also forms kinetically more stable complexes with diols. pnas.orgnih.gov The kinetic stability of its complexes is reported to be at least 20-fold greater than that of simple boronic acids. pnas.orgnih.gov This suggests that the carboxyl group in this compound could potentially lead to the formation of thermodynamically and kinetically stable boronate esters.

Impact of the Pendant Carboxyl Group on the Oxidative Stability of the Boronic Acid Moiety

A significant limitation of boronic acids, particularly in biological applications, is their susceptibility to oxidative degradation. pnas.orgnih.gov However, the strategic placement of a pendant carboxyl group can dramatically enhance the oxidative stability of the boronic acid moiety. pnas.orgresearchgate.net

Research has shown that the installation of a carboxyl group that can act as an intramolecular ligand to the boron atom can slow down the rate-limiting step in the oxidation of a boronic acid. pnas.orgresearchgate.net This leads to the formation of a boralactone structure. This structural arrangement has been found to increase the oxidative stability by as much as 10,000-fold compared to simple phenylboronic acid. pnas.orgnih.gov

The enhanced stability is attributed to both electronic and orientational effects imposed by the coordinating carboxyl group. pnas.orgresearchgate.net Computational analyses have revealed that this resistance to oxidation stems from a diminished stabilization of the developing p-orbital on the boron atom in the rate-limiting transition state of the oxidation reaction. pnas.orgnih.gov By reducing the electron density on the boron, the boronic acid becomes less susceptible to attack by reactive oxygen species. pnas.orgnih.gov

This principle has been demonstrated with various ortho-substituted phenylboronic acids, where the stability increases with the electron density on the potentially coordinating oxygen of the substituent. pnas.org While this compound does not have the ortho-positioning that would lead to a simple boralactone, the electronic-withdrawing nature of the carboxyl group, regardless of its position, is expected to contribute to a degree of enhanced oxidative stability by reducing electron density on the boron atom.

Radical Reactions Involving Naphthaleneboronic Acids

Manganese(III)-Mediated Radical Cascade Processes

Naphthaleneboronic acids can participate in radical reactions, particularly those mediated by transition metals like manganese(III). Manganese(III) acetate is a well-known oxidant capable of generating radicals from various organic substrates, including arylboronic acids. rhhz.netwikipedia.org

In a typical process, manganese(III) acetate mediates the single-electron oxidation of the arylboronic acid to generate an aryl radical. rhhz.netccspublishing.org.cn This aryl radical can then engage in subsequent reactions, such as addition to unsaturated compounds, initiating a radical cascade process. rhhz.netwikipedia.org

One documented example involves a manganese(III)-promoted oxidative radical cascade reaction of arylboronic acids with isocyanides to synthesize diimide derivatives. rhhz.net In this reaction, the initially formed aryl radical adds to the isocyanide to form an imine radical intermediate. This intermediate is then further oxidized by Mn(III) and undergoes subsequent intramolecular rearrangement to yield the final diimide product. rhhz.net A study demonstrated that 2-naphthaleneboronic acid successfully participates in this reaction, affording the corresponding diimide derivative in a 64% yield. rhhz.net

These manganese-mediated reactions are valuable for forming new carbon-carbon and carbon-heteroatom bonds in a single step. rhhz.net The scope of these reactions can be broad, tolerating various functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. rhhz.net The generation of aryl radicals from arylboronic acids using Mn(III) has also been applied to the synthesis of biaryls and heterobiaryls. ccspublishing.org.cn

Protodeboronation Studies and Control Strategies

Protodeboronation is a common and often undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is essentially the protonolysis of the boronic acid and can be influenced by various factors, including the reaction pH and the nature of the organic substituent on the boronic acid. wikipedia.org

The mechanism of protodeboronation can vary. In aqueous media, both general acid-catalyzed and specific base-catalyzed pathways have been identified. wikipedia.org For simple aromatic boronic acids, the reaction rate is typically minimized at neutral pH. wikipedia.org However, for arylboronic acids bearing electron-withdrawing groups, a competing dissociative mechanism involving the formation of a transient aryl anion can occur, which is stabilized under acidic conditions. wikipedia.org Base-catalyzed protodeboronation often proceeds through the formation of the more reactive arylboronate anion. ed.ac.uk

Several strategies have been developed to mitigate or control protodeboronation, particularly in the context of cross-coupling reactions where it represents a competing pathway. wikipedia.orged.ac.uk These strategies include:

Catalyst and Reaction Optimization: Developing highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby minimizing the opportunity for protodeboronation to occur. wikipedia.org

Use of Additives: Metal additives, such as silver and copper, have been used to accelerate cross-coupling reactions and suppress protodeboronation. wikipedia.org

"Slow Release" Strategies: The use of boronic acid derivatives like MIDA boronate esters or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture. wikipedia.org This maintains a low concentration of the free boronic acid, which can minimize side reactions like protodeboronation. wikipedia.org

pH Control: Since protodeboronation rates are often pH-dependent, careful control of the reaction pH can be a simple yet effective strategy to minimize this side reaction. ed.ac.uk For instance, for many arylboronic acids, avoiding highly basic conditions can reduce the rate of base-catalyzed protodeboronation. ed.ac.uk

While protodeboronation is often undesirable, it has been applied synthetically for the specific installation of a proton or for the removal of unwanted regioisomeric boronic acid by-products during purification. wikipedia.org

Applications of 6 Carboxy 2 Naphthaleneboronic Acid in Chemical Research and Advanced Materials

Building Blocks for Complex Organic Architectures

The unique combination of a naphthalene (B1677914) scaffold with two reactive sites makes this compound a valuable precursor for creating sophisticated organic molecules. Its utility spans the synthesis of extended aromatic systems and tailored fluorescent materials.

The boronic acid moiety of 6-carboxy-2-naphthaleneboronic acid is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.com This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds between aromatic rings. sigmaaldrich.comrsc.org In this context, this compound serves as the organoboron component, reacting with an aryl halide or triflate to furnish a biaryl compound that incorporates the naphthalene unit.

This methodology is foundational for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The initial Suzuki coupling creates a biaryl precursor which can then undergo subsequent intramolecular cyclization reactions to generate larger, fused aromatic systems. nih.govacs.orgfigshare.com For example, a naphthaleneboronic acid can be coupled with an appropriately substituted o-bromobenzaldehyde; the resulting biaryl aldehyde can then be transformed and cyclized to yield angularly fused PAHs like benzo[c]phenanthrene (B127203) analogues. nih.govacs.orgfigshare.com The carboxyl group on the naphthalene ring can be retained as a functional handle for further modifications or to influence the material's properties, such as solubility or coordination capability.

Table 1: Representative Reactions using Naphthaleneboronic Acids for Biaryl and PAH Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Naphthaleneboronic acid | Aryl Halide (e.g., bromopyridine) | Pd(OAc)₂, Ligand, Base | Naphthyl-heterocycle Biaryl | researchgate.netnih.gov |

| 4-Methyl-1-naphthaleneboronic acid | 2-Bromobenzaldehyde | Pd Catalyst | o-Naphthyl Benzaldehyde (PAH precursor) | nih.govacs.org |

| 2-Naphthoic acid (decarbonylative borylation) | Aryl Halide | Pd(OAc)₂, Ligand, Base | Biaryl | rsc.orgrsc.org |

| 1-Naphthaleneboronic acid | Iodo-isoquinoline derivative | Suzuki-Miyaura Coupling | Axially chiral Naphthyl-isoquinoline | rsc.org |

This table illustrates the general utility of naphthaleneboronic acids in forming C-C bonds for the synthesis of complex aromatic structures.

The synthesis of biaryl compounds via Suzuki coupling is a key step toward building complex heterocyclic architectures. researchgate.netnih.gov By coupling this compound with a halogenated heterocycle (such as a pyridine, pyrimidine, or quinoline), a variety of naphthalene-functionalized heterocyclic systems can be accessed. nih.gov This modular approach allows for the systematic variation of both the aryl and heteroaryl components to fine-tune the properties of the final molecule.

Furthermore, the carboxyl group can participate directly or indirectly in the formation of new heterocyclic rings. For instance, it can be converted into an amide, which could then undergo intramolecular cyclization onto the adjacent aromatic system, a strategy employed in the synthesis of various nitrogen-containing fused rings. The dual functionality of this compound thus provides multiple synthetic routes to complex, multi-ring systems that are of interest in medicinal chemistry and materials science. rsc.orglookchem.com

The naphthalene moiety is an excellent fluorophore, and its combination with a boronic acid group makes it a prime candidate for the development of fluorescent sensors and probes. nih.govsigmaaldrich.com Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides. rsc.org This binding event alters the electronic environment of the boronic acid, which in turn modulates the fluorescent properties of the attached naphthalene core, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). rsc.orgnih.gov

In this design, the naphthalene unit acts as the signaling component, while the boronic acid serves as the recognition site. Probes based on this principle have been developed for detecting not only carbohydrates but also other biologically relevant species like reactive oxygen species (e.g., hydrogen peroxide, peroxynitrite), which can oxidize the boronic acid group and trigger a fluorescent response. researchgate.net The carboxylic acid function on this compound can enhance water solubility, a crucial feature for biological applications, or provide a point of attachment for conjugating the probe to other molecules or surfaces. nih.gov

Table 2: Principles of Boronic Acid-Based Fluorescent Probes

| Probe Component | Function | Mechanism of Action | Target Analytes | Reference |

|---|---|---|---|---|

| Naphthalene Core | Fluorophore (Signaling Unit) | Emits light upon excitation; its fluorescence is modulated by the recognition event. | N/A | nih.govsigmaaldrich.com |

| Boronic Acid Group | Recognition Site | Forms reversible covalent bonds with diols or is oxidized by reactive species. | Saccharides, Catecholamines, Reactive Oxygen Species | rsc.orgnih.gov |

| Carboxylic Acid Group | Modifying Group | Enhances aqueous solubility and provides a conjugation point. | N/A | nih.gov |

This table outlines the functional components of a fluorescent probe derived from a molecule like this compound.

Contributions to Advanced Materials Science and Engineering

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has revolutionized materials science. These materials are prized for their high surface area, tunable porosity, and ordered structures. The bifunctional nature of this compound makes it an exemplary building block, or "linker," for the rational design of these advanced materials. fluorochem.co.uk

MOFs and COFs are constructed by linking molecular building blocks together to form extended, porous networks. tcichemicals.commdpi.com MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from light elements joined by strong covalent bonds. tcichemicals.commdpi.com The geometry of the linkers dictates the topology and pore structure of the resulting framework.

This compound is a heterobifunctional linker, meaning it has two different types of connective functional groups. This allows for the synthesis of highly functional frameworks where one group is used for network assembly while the other remains available for post-synthetic modification, or where both groups are used to create more complex hybrid structures.

The carboxylate and boronate groups of this compound play distinct roles in the assembly of porous frameworks.

Carboxylate Group in MOFs: The carboxylic acid group is one of the most common functionalities used to build MOFs. researchgate.netalfa-chemistry.com Upon deprotonation, the resulting carboxylate readily coordinates to metal ions (e.g., Zn²⁺, Cu²⁺, Cr³⁺) to form stable metal-carboxylate clusters, which act as the nodes of the framework. alfa-chemistry.com Using this compound as a linker, the carboxylate group would direct the assembly of the MOF, while the boronic acid moiety would project into the pores, imparting specific functionality (e.g., for sensing or catalysis) to the internal surface of the material.

Boronate Group in COFs: Boronic acids are foundational linkers for COF synthesis. tcichemicals.comrsc.org They can undergo reversible self-condensation to form planar, six-membered boroxine (B1236090) rings, or they can condense with diols (like catechols) to form five-membered boronate ester linkages. tcichemicals.comalfa-chemistry.com These covalent bonds connect the linkers into a robust, crystalline, and porous 2D or 3D network. When using this compound, the boronic acid would participate in the framework-forming condensation, leaving the carboxylic acid group as a functional site within the COF pores. This allows for the creation of COFs with tailored chemical environments, for instance, by introducing acidic sites that can enhance catalytic activity or selective adsorption.

The presence of both functionalities on a single, rigid naphthalene backbone provides a powerful tool for designing complex, multifunctional materials with precise control over their structure and chemical properties. mdpi.comnih.gov

Table 3: Role of Functional Moieties in Framework Assembly

| Functional Group | Framework Type | Bonding Interaction | Role of the Group | Resulting Feature | Reference |

|---|---|---|---|---|---|

| Carboxylate (-COO⁻) | Metal-Organic Framework (MOF) | Coordination Bond | Connects to metal ions/clusters to form the framework structure. | Creates a stable, porous network with defined geometry. | researchgate.netalfa-chemistry.com |

| Boronate (-B(OH)₂) | Covalent Organic Framework (COF) | Covalent Bond | Forms boroxine or boronate ester linkages through condensation. | Builds a robust, crystalline, purely organic framework. | tcichemicals.comrsc.orgalfa-chemistry.com |

This table compares the distinct roles of the carboxylate and boronate functional groups in the construction of MOFs and COFs, respectively.

Functionalized Polymers and Nanomaterials Development

This compound and its derivatives are utilized in the creation of functionalized polymers and nanomaterials with applications in sensing and biomedicine. chemimpex.comchemimpex.commdpi.com The boronic acid group's ability to interact with diols is a key feature in these applications. chemimpex.com

For instance, polymers can be functionalized with naphthaleneboronic acid moieties to create materials that can selectively bind to saccharides. researchgate.net This has been demonstrated in the development of porous polymeric monoliths for the capture of specific sugars like lactulose. researchgate.net The functionalization is often achieved by incorporating a monomer containing the naphthaleneboronic acid group during the polymerization process.

In the realm of nanomaterials, single-walled carbon nanotubes (SWCNTs) have been non-covalently functionalized with phenylboronic acid derivatives. rsc.org The aromatic naphthalene core of this compound can facilitate strong π-π stacking interactions with the surface of carbon nanotubes, leading to stable hybrid materials. researchgate.net These functionalized nanotubes can then be used as fluorescent probes for the detection of molecules like glucose and hydrogen peroxide. rsc.org The binding of the target analyte to the boronic acid group modulates the fluorescence of the SWCNTs, providing a detectable signal. rsc.org

Research into Organic Electronic Materials

Naphthalene-based compounds, including naphthaleneboronic acids, are investigated for their potential in organic electronic materials due to their inherent aromatic and π-conjugated nature. researchgate.net These materials are of interest for applications in devices like organic light-emitting diodes (OLEDs).

While direct research on this compound in this specific application is not extensively documented in the provided search results, the broader class of naphthaleneboronic acids is used in the synthesis of larger polycyclic aromatic hydrocarbons through cross-coupling reactions like the Suzuki-Miyaura coupling. chemimpex.com These larger conjugated systems are the fundamental components of many organic electronic materials. The electronic properties of the final material can be tuned by the choice of the boronic acid and its coupling partner. researchgate.net

Development of Advanced Chemosensors and Biosensors

The ability of the boronic acid group to form reversible covalent bonds with diols makes this compound a valuable component in the design of chemosensors and biosensors. nih.govresearchgate.netacs.org

Selective Recognition of Saccharides and Glycoproteins

A primary application of boronic acid-based sensors is the detection of saccharides and glycoproteins, which are rich in diol functionalities. nih.govresearchgate.netacs.org The binding of a saccharide to the boronic acid group can be transduced into a measurable signal, most commonly a change in fluorescence. nih.gov

Sensors incorporating a fluorophore and a boronic acid recognition site can operate through mechanisms like photoinduced electron transfer (PET). acs.org In the unbound state, the fluorescence of the fluorophore might be quenched. Upon binding of a saccharide to the boronic acid, the electronic properties of the molecule are altered, disrupting the quenching process and leading to a "turn-on" fluorescence response. The naphthalene moiety itself can act as a fluorophore, or it can be part of a larger system containing a separate fluorescent reporter.

The selectivity of these sensors for different saccharides can be tuned by modifying the structure of the boronic acid-containing molecule. The presence of the carboxylic acid group in this compound can influence the sensor's solubility and its binding affinity at different pH values.

| Analyte | Sensing Principle | Signal Transduction |

| Saccharides | Reversible covalent bonding between the boronic acid and cis-diols on the saccharide. researchgate.net | Change in fluorescence (e.g., "turn-on" or "turn-off" response) upon binding. nih.govacs.org |

| Glycoproteins | Binding of the boronic acid to the carbohydrate portions of the glycoprotein. rsc.org | Modulation of the sensor's optical or electrochemical properties. rsc.org |

Sensing of Anions and Metal Ions

While the primary recognition capability of boronic acids is for diols, they can also be incorporated into sensory systems for anions and metal ions. frontiersin.orgnih.govrsc.org

For anion sensing, the boronic acid can act as a Lewis acidic center that can interact with anions like fluoride (B91410) or cyanide. frontiersin.org This interaction can be transduced into a fluorescent or colorimetric signal. In some sensor designs, the boronic acid is part of a larger molecular assembly that includes a binding site for the anion and a reporter group. frontiersin.org

In the case of metal ion sensing, the boronic acid may not be the primary binding site. Instead, the naphthalene and carboxylate parts of this compound could be part of a ligand designed to chelate a specific metal ion. nih.gov The binding of the metal ion would then cause a conformational change or an electronic perturbation that is reported by a change in the molecule's fluorescence. nih.gov Alternatively, boronic acid-functionalized systems can be used in displacement assays, where the initial complex with a metal ion is disrupted by the target anion, leading to a detectable signal. google.com

Analytical Methods for Environmental Monitoring (e.g., Phenolic Compounds)

The unique chemical properties of boronic acids, including this compound, make them valuable in the development of analytical methods for environmental monitoring. Their ability to form stable complexes with diols is particularly useful for detecting phenolic compounds in aqueous environments. chemimpex.com This interaction can be exploited to create sensors and reagents for accurate water quality assessment. chemimpex.com

The boronic acid functional group can selectively bind to the 1,2- or 1,3-diol moieties present in many phenolic compounds. This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. For instance, the interaction of a boronic acid with a catechol-functionalized molecule like Alizarin (B75676) Red S can induce fluorescence, providing a direct method for determining binding constants. acs.org This principle can be applied to create sensors for various saccharides, glycoproteins, and other diol-containing analytes. acs.org

Research has demonstrated the successful application of various boronic acids, such as naphthaleneboronic acid and its derivatives, in the chromatographic determination of diol compounds. researchgate.net These methods often involve the formation of boronate esters, which can be remarkably stable even under acidic aqueous conditions, allowing for effective separation and quantification. researchgate.net High-throughput analysis methods using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) have been developed for a wide range of boronic acids, achieving low limits of detection (LOD) and quantification (LOQ), making them suitable for monitoring trace levels of pollutants. researchgate.net

While the direct application of this compound in a specific, documented environmental sensor for phenolic compounds is not detailed in the provided search results, the foundational chemistry of boronic acids in diol recognition strongly supports its potential in this area. chemimpex.comacs.org The carboxyl group on the naphthalene scaffold could be further functionalized to enhance selectivity or to immobilize the molecule onto a solid support for sensor development.

Catalytic Applications Beyond Cross-Coupling

While renowned for their role in Suzuki-Miyaura cross-coupling reactions, boronic acids like this compound are finding increasing use in other catalytic applications. chemimpex.comrsc.org

Roles as Co-catalysts or Ligands in Homogeneous and Heterogeneous Catalysis

Boronic acids can act as catalysts themselves, a field known as boronic acid catalysis (BAC). rsc.org This involves the electrophilic activation of carboxylic acids for reactions like amidation, cycloadditions, and conjugate additions. rsc.org They can also activate alcohols to form carbocation intermediates for reactions such as Friedel-Crafts-type alkylations. rsc.org This catalytic approach offers mild and selective reaction conditions with high atom economy by avoiding the need for stoichiometric activators. rsc.org

Although specific examples detailing this compound as a co-catalyst or ligand are not prevalent in the search results, the general reactivity of boronic acids suggests its potential. The naphthaleneboronic acid moiety has been shown to be a suitable substrate in rhodium-catalyzed oxidative coupling reactions with alkynes. lookchem.com Furthermore, the broader class of arylboronic acids are used in various catalytic systems, including enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis and copper-catalyzed trifluoromethylation. lookchem.com The presence of both a boronic acid and a carboxylic acid group on the same molecule opens up possibilities for its use as a bifunctional catalyst or a ligand that can coordinate to a metal center while also participating in the reaction through its boronic acid group.

Integration into Photocatalytic Systems

Arylboronic acids are increasingly being integrated into photocatalytic systems for various organic transformations. psu.educonicet.gov.ar These systems utilize visible light to drive chemical reactions, offering a more sustainable approach to synthesis. psu.edu

One key application is the oxidative hydroxylation of arylboronic acids to phenols, which can be promoted by photocatalysts like metal-organic frameworks (MOFs) under visible light irradiation. psu.edu For example, a zirconium-based MOF has been shown to be a versatile catalyst for this transformation, successfully converting sterically bulky substrates like 2-naphthaleneboronic acid. psu.edu Another example involves the use of anthraquinone-modified silica (B1680970) nanoparticles as a heterogeneous photocatalyst for the aerobic hydroxylation of arylboronic acids, again demonstrating success with 2-naphthaleneboronic acid. conicet.gov.ar

The mechanism in these systems often involves the generation of reactive oxygen species, such as hydrogen peroxide, which then oxidize the boronic acid. conicet.gov.ar The photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of the reactive species. psu.edu

Furthermore, acridine (B1665455) photocatalysis has emerged as a platform for the direct decarboxylative functionalization of carboxylic acids. nih.gov This process is facilitated by a photoinduced proton-coupled electron transfer (PCET) within a complex formed between the acridine photocatalyst and the carboxylic acid. nih.gov While not directly mentioning this compound, this technology highlights a potential application where the carboxylic acid moiety of the molecule could be targeted for functionalization.

The integration of boronic acids into photocatalytic systems is a rapidly developing field. These systems can be used for a variety of reactions, including the oxidation of alcohols to carboxylic acids or ketones, and even for water splitting to produce hydrogen. mdpi.commdpi.com The ability to use air or oxygen as the oxidant and visible light as the energy source makes these systems environmentally friendly and economically attractive. mdpi.com

Computational and Theoretical Studies of 6 Carboxy 2 Naphthaleneboronic Acid Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the electronic structure and energetics of molecules, making it particularly well-suited for investigating reaction mechanisms.

Elucidation of Transition States and Energetics in Cross-Coupling Pathways

DFT calculations have been instrumental in mapping out the complex energy landscapes of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which frequently utilize boronic acids like 6-carboxy-2-naphthaleneboronic acid. researchgate.netresearchgate.net These calculations allow for the identification and characterization of transient species, including transition states, which are the highest energy points along a reaction coordinate.

For instance, in the Suzuki-Miyaura reaction, DFT studies can determine the energy barriers associated with key steps like oxidative addition, transmetalation, and reductive elimination. researchgate.netsemanticscholar.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often found to be the rate-determining step. researchgate.net Computational models have shown that the energy barrier for this step can be significantly high under neutral conditions. researchgate.net The presence of a base, however, can dramatically lower this activation energy, facilitating the reaction. researchgate.net

Calculated Energetics for Key Steps in a Model Suzuki-Miyaura Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Cost (kcal/mol) |

|---|---|---|---|

| Reductive Elimination | The final step where the cross-coupled product is formed from the palladium complex. | 22.4 | 18.1 |

| N-C(O) Cleavage | An alternative pathway in acyl Suzuki-Miyaura cross-coupling of amides. | 23.8 - 26.5 | N/A |

Analysis of the Role of Basic Conditions and Solvation Effects on Reactivity

The role of the base and solvent in the Suzuki-Miyaura cross-coupling reaction is a critical aspect that has been extensively analyzed using DFT calculations. researchgate.net These studies have evaluated different mechanistic proposals, such as whether the base first interacts with the palladium complex or the organoboronic acid. researchgate.net

Computational evidence strongly suggests that the primary mechanism involves the initial reaction of the base with the organoboronic acid to form a more reactive boronate species. researchgate.net This boronate anion is more nucleophilic and readily participates in the transmetalation step, thereby reducing the activation barrier. researchgate.net The presence of basic conditions is crucial for facilitating this process. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like this compound, and larger biological macromolecules. chemrxiv.orgnih.govnih.gov

Modeling Interactions with Biological Receptors and Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgnih.gov This technique is widely used in drug design to understand how a potential drug molecule might interact with its biological target, such as a protein or nucleic acid. nih.govnih.gov

In the context of this compound, molecular docking can be used to model its interaction with various biological receptors. nih.govboronvit.com For example, studies have investigated the binding of naphthoquinone derivatives, which share a similar naphthalene (B1677914) core, to the ATPase domain of human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov These simulations can reveal the specific binding site and the key amino acid residues involved in the interaction. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions. nih.govnih.govmdpi.com By simulating the movement of atoms over time, MD can reveal how the complex behaves and changes, providing insights into the stability of the binding and the conformational changes that may occur upon binding. nih.govmdpi.com For instance, MD simulations have been used to study the interaction of various boronic acids with insulin, aiming to develop stabilizing agents for this important hormone. chemrxiv.org

Prediction of Binding Affinities for Diol Recognition and Sensor Design

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, a property that is central to their use in sensors for saccharides and other diol-containing molecules. acs.orgnih.govresearchgate.net Computational methods play a crucial role in predicting the binding affinities between boronic acids and various diols, which is essential for the rational design of effective sensors. nih.govacs.orgresearchgate.net

Molecular docking can be used to predict the binding mode and estimate the binding energy between this compound and different diols. chemrxiv.org By systematically evaluating a range of diols, it is possible to predict which ones will bind most strongly. This information is invaluable for designing sensors with high selectivity for a specific target diol, such as glucose. researchgate.net

Furthermore, computational studies can help in understanding the factors that govern binding affinity. nih.govnih.gov For example, it is known that the pKa of the boronic acid and the pH of the solution are critical factors. nih.govnih.gov Computational models can help to elucidate the interplay between these factors and guide the design of boronic acids with optimal binding properties for a given application. nih.gov

Predicted Binding Energies of Various Boronic Acids with Insulin

| Boronic Acid Derivative | Total Energy (kcal/mol) |

|---|---|

| 3-Benzyloxyphenylboronic acid | -78.4613 |

| 3-Carboxy-5-nitrophenylboronic acid | -77.7919 |

| 4-Benzyloxyphenylboronic acid | -77.4836 |

| 2-Anthraceneboronic acid | -75.835 |

| 4,4'-Biphenyldiboronic acid | -75.1476 |

Data from a study developing a theoretical model to investigate the interaction between boronic acids and insulin. chemrxiv.org

Structure-Reactivity Relationships and Predictive Design Principles

A major goal of computational chemistry in this field is to establish clear structure-reactivity relationships and develop predictive design principles. nih.govnih.gov By understanding how the chemical structure of a boronic acid influences its reactivity and binding properties, it becomes possible to design new molecules with tailored functions. nih.gov

For instance, studies have systematically varied the electronic and steric properties of boronic acids to understand their effect on diol binding constants. nih.gov These studies have shown that both the structure of the boronic acid and the solution pH must be carefully considered. nih.gov Electron-withdrawing groups on the aromatic ring of the boronic acid can lower its pKa, which can in turn affect its binding affinity for diols. nih.gov

Computational models can be used to quantify these relationships and develop predictive models. worktribe.com For example, DFT calculations can be used to correlate calculated properties, such as the energy of the LUMO (Lowest Unoccupied Molecular Orbital), with experimentally observed reactivity. These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental testing, accelerating the discovery of new and improved boronic acid-based materials and sensors.

Influence of the Carboxyl Group on Electronic Structure and Steric Conformation

Electronic Effects: The carboxyl group is a meta-directing deactivator, influencing the electron density distribution across the naphthalene ring system. DFT calculations, such as those performed at the B3LYP/6-31G(d) level of theory, are used to quantify these effects. beilstein-journals.org The carboxyl group's electron-withdrawing character lowers the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This alteration can affect the molecule's reactivity in processes like Suzuki-Miyaura coupling and its potential as a component in electronic materials. rsc.org

Furthermore, the electronic interplay between the carboxyl and boronic acid groups is critical. Studies on related boronic acids have shown that a pendant carboxyl group can act as a ligand to the boron atom, creating a stabilizing intramolecular interaction. researchgate.net This coordination can slow the rate-limiting step in oxidative degradation, a common issue with boronic acids, thereby enhancing the compound's stability. researchgate.net The Lewis acidic boron atom's empty p-orbital can be stabilized by the nucleophilic oxygen of the nearby carboxyl group, a feature that can be modeled and quantified through computational chemistry. researchgate.net